6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
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Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol is a heterocyclic compound with the molecular formula C8H9NO . It is a solid or semi-solid substance with a molecular weight of 135.17 . The compound is stored in an inert atmosphere at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol involves a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction is facilitated by a sodium alkoxide solution (sodium ethoxide or sodium methoxide) which acts as both the reagent and the catalyst .Molecular Structure Analysis
The InChI code for 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol is 1S/C8H9NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5,8,10H,3-4H2 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Chemical Reactions Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol involves a series of reactions including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . The resulting product undergoes aromatization of the dihydropyridine ring, apparently with atmospheric oxygen, to form the final product .Physical And Chemical Properties Analysis
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol is a solid or semi-solid substance . It has a molecular weight of 135.17 and is stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Pharmaceutical and Antimicrobial Research
6,7-Dihydro-5H-cyclopenta[b]pyridine and its derivatives are primarily researched for their potential in pharmaceutical applications, including serving as intermediates in the synthesis of antibiotics like Cefpirome. They have shown promise in bactericidal and antimicrobial capacities, making them subjects of interest in developing new treatments and drugs. Additionally, these compounds have been utilized in synthesizing plant protection agents, synthetic resins, antioxidants, and plastics, demonstrating their versatility in scientific research (Fu Chun, 2007).
Synthesis Methods
Various synthesis methods have been explored to optimize the production of 6,7-dihydro-5H-cyclopenta[b]pyridine. Techniques such as N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route have been investigated. The acrolein route, in particular, has shown promise due to its high yield potential, reaching up to 87.4%, indicating a better prospect for future development (Zhong Wei-hui, 2007).
Anticancer Activity
A novel approach has led to the synthesis of 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine derivatives, which have been assessed as potential anticancer agents. Preliminary studies have shown promising cytotoxicity profiles against various human cancer cell lines, including lung, breast, and colon cancer cells. This suggests potential for further research into the design of anticancer drugs using these derivatives (H. Behbehani et al., 2020).
Green Chemistry
Research has also focused on environmentally friendly synthesis methods for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. Using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant, direct oxidation of cyclopentenopyridine analogues was achieved with high yield and excellent chemoselectivity, demonstrating the application of green chemistry principles in the synthesis of these compounds (Lanhui Ren et al., 2015).
Safety And Hazards
Future Directions
The synthesized 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol derivatives have been employed as novel inhibitors for carbon steel corrosion in a molar H2SO4 medium . They exhibit mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 . This suggests potential applications in industries where corrosion is a significant concern.
properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-4-6-2-1-3-8(6)9-5-7/h4-5,10H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIUQNBKOIXVSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704395 |
Source
|
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol | |
CAS RN |
1211578-28-7 |
Source
|
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-cyclopenta[b]pyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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